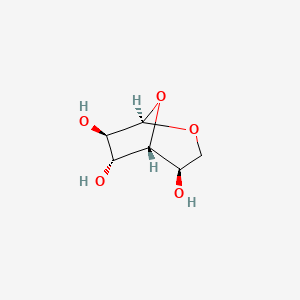

1,6-Anhydro-beta-D-glucofuranose

Description

The exact mass of the compound 1,6-Anhydro-beta-D-glucofuranose is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,6-Anhydro-beta-D-glucofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Anhydro-beta-D-glucofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-1-10-6-4(9)3(8)5(2)11-6/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNYBVOAJFHCRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C(C(O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-74-3 | |

| Record name | 1,6-Anhydro-beta-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,6-Anhydro-β-D-Glucofuranose: A Technical Whitepaper on Bicyclic Carbohydrate Chemistry

Executive Summary

As a Senior Application Scientist, I approach the utilization of 1,6-anhydro-β-D-glucofuranose (CAS: 7425-74-3) not merely as a catalog chemical, but as a highly specialized conformational tool. While its pyranose isomer (levoglucosan) dominates the literature as a biomass burning tracer, the furanose form offers a unique, rigid 2,8-dioxabicyclo[3.2.1]octane framework. This structural rigidity minimizes conformational entropy, making it a highly predictable glycosyl donor in complex oligosaccharide synthesis and a valuable precursor for bio-based polymers and active pharmaceutical ingredients (APIs).

This whitepaper synthesizes the physicochemical properties, mechanistic reactivity, and self-validating isolation protocols for 1,6-anhydro-β-D-glucofuranose, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Conformation

The chemical behavior of 1,6-anhydro-β-D-glucofuranose is dictated by its bicyclic nature. The bridging ether linkage between the C1 and C6 positions forces the five-membered furanose ring into a highly strained conformation.

Table 1: Quantitative Physicochemical and Topological Properties

| Property | Value | Source / Validation |

| IUPAC Name | (1R,4R,5R,6R,7R)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol | PubChem[1] |

| Molecular Formula | C₆H₁₀O₅ | PubChem[1] |

| Molecular Weight | 162.14 g/mol | PubChem[1] |

| Exact Mass | 162.0528 Da | PubChem[1] |

| Topological Polar Surface Area | 79.2 Ų | PubChem[1] |

| XLogP3 | -2.1 (Highly Hydrophilic) | PubChem[1] |

| Melting Point | 110-111 ºC (EtOAc/CHCl₃ crystallization) | chemBlink[2] |

| Density | 1.688±0.06 g/cm³ | chemBlink[2] |

The Causality of Reactivity

The importance of this compound stems from its status as a rigid, bicyclic molecule[3]. In standard monosaccharides, the furanose ring is highly flexible, leading to complex mixtures during glycosylation. However, the 1,6-anhydro bridge acts as a "steric lock." This lock prevents unwanted side reactions at the C1 and C6 positions and directs stereoselective attack during enzyme-mediated reactions or synthetic glycosidation, making it an exceptional glycosyl donor[3].

Biological & Pharmacological Activity

In drug development, 1,6-anhydro-β-D-glucofuranose is explored for its distinct biological interactions.

-

Targeted Antibacterial Action: It exhibits specific antibacterial activity against Gram-positive bacteria while leaving Gram-negative bacteria and fungi unaffected[4].

-

Mechanistic Causality: This selectivity is driven by its ability to inhibit fatty acid synthesis[4]. Its structural mimicry allows it to competitively inhibit specific bacterial enzymes. Gram-negative bacteria remain unaffected due to the permeability barrier of their outer lipopolysaccharide membrane, which excludes this highly polar (XLogP3 -2.1) molecule.

-

-

Precursor to 5-HMF: It serves as a nutritional and synthetic source of 5-hydroxymethylfurfural (5-HMF)[4]. 5-HMF has been shown to inhibit cancer cell growth in vitro and induce apoptosis following UV irradiation[4].

Synthesis and Biomass Conversion Pathways

The formation of 1,6-anhydro-β-D-glucofuranose is a significant outcome of the thermal treatment (pyrolysis) of carbohydrates[3].

When cellulose is subjected to temperatures >300°C, it depolymerizes into levoglucosan (the pyranose form). Under specific thermal conditions, levoglucosan undergoes an equilibrium-driven isomerization to form the furanose isomer[3]. This complex reaction network is a critical pathway for generating sustainable, bio-based polymers[3].

Biomass conversion pathway to 1,6-Anhydro-β-D-glucofuranose and 5-HMF.

Experimental Methodology: Isolation & Validation Protocol

Isolating the furanose isomer from a pyrolytic mixture dominated by the pyranose form requires exploiting subtle differences in their pKa and spatial hydroxyl orientations. Below is a self-validating protocol for isolation.

Protocol: Chromatographic Isolation of the Furanose Isomer

Step 1: Sample Preparation Dissolve crude cellulose pyrolysis oil in deionized water. Filter through a 0.22 µm PTFE membrane. Self-Validation Check: The filtrate must be optically clear. The absence of particulate char ensures column longevity and prevents pressure spikes.

Step 2: Anion-Exchange Chromatography Load the filtrate onto a strong anion-exchange column (quaternary ammonium stationary phase) pre-equilibrated with 10 mM NaOH. Causality: Under highly alkaline conditions, the hydroxyl groups become partially deprotonated. The furanose ring presents a different spatial arrangement of these anions compared to the pyranose ring, resulting in differential binding affinities to the resin.

Step 3: Isocratic Elution Elute using 10 mM NaOH at 1.0 mL/min. Monitor using Pulsed Amperometric Detection (PAD). Self-Validation Check: Baseline resolution between Peak 1 (pyranose) and Peak 2 (furanose) validates the separation efficiency. If co-elution occurs, the NaOH concentration must be reduced to 5 mM to increase retention time.

Step 4: Neutralization & Crystallization Collect the furanose fractions and immediately neutralize with dilute HCl to prevent alkaline degradation. Freeze-dry the fractions. Recrystallize the solid using a 1:1 (v/v) mixture of ethyl acetate and chloroform. Self-Validation Check: The formation of white crystalline solids with a sharp melting point of 110-111 ºC validates polymorphic purity[2].

Step 5: Spectroscopic Confirmation Perform ¹³C-NMR. Self-Validation Check: The presence of a distinct anomeric carbon shift (~101 ppm) and the C-6 ether bridge shift confirms the furanose bicyclic framework.

Step-by-step isolation and validation workflow for the furanose isomer.

Safety, Hazards, and Handling

When scaling up synthesis or isolation, stringent safety protocols must be observed. According to GHS classifications, 1,6-anhydro-β-D-glucofuranose presents several acute hazards[5].

Table 2: GHS Hazard Classification

| Hazard Code | Description | Mitigation Strategy |

| H302 | Harmful if swallowed | Do not eat, drink, or smoke during handling. |

| H312 / H332 | Harmful in contact with skin / if inhaled | Handle exclusively within a certified fume hood. Wear nitrile gloves and lab coat. |

| H315 | Causes skin irritation | Immediate washing with plenty of water upon contact. |

| H319 | Causes serious eye irritation | Mandatory use of tight-fitting safety goggles. |

| H335 | May cause respiratory irritation | Avoid breathing dust/fume/gas/mist. |

Source:Guidechem GHS Data[5].

References

-

PubChem. "1,6-Anhydro-beta-D-glucofuranose | C6H10O5 | CID 13037722". National Institutes of Health. URL:[Link]

Sources

- 1. 1,6-Anhydro-beta-D-glucofuranose | C6H10O5 | CID 13037722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 7425-74-3, 1,6-Anhydro-beta-D-glucofuranose, 1,6-Anhydroglucofuranose, Levoglucosan (furanose) - chemBlink [chemblink.com]

- 3. 1,6-Anhydro-beta-D-glucofuranose | 7425-74-3 | Benchchem [benchchem.com]

- 4. CAS: 7425-74-3 | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

Structural Elucidation and Synthetic Utility of 1,6-Anhydro-β-D-glucofuranose: A Technical Whitepaper

Executive Summary

In the realm of advanced glycoscience, bicyclic anhydrosugars serve as critical, rigid building blocks for the synthesis of complex carbohydrates, biologically active molecules, and sustainable bio-based polymers. While levoglucosan (the pyranose isomer) dominates the literature, 1,6-Anhydro-β-D-glucofuranose (AGF) —a highly strained, five-membered ring isomer—offers unique stereochemical advantages.

This whitepaper provides an in-depth technical analysis of AGF’s molecular architecture, details a self-validating protocol for its synthesis via ionic liquid-mediated dehydration, and outlines the analytical frameworks required for its isolation and structural confirmation.

Conformational Architecture & Structural Dynamics

The molecular formula of AGF is C₆H₁₀O₅. Its defining structural feature is the intramolecular ether linkage connecting the C-1 anomeric carbon to the C-6 primary hydroxyl group.

Unlike its thermodynamically favored isomer, levoglucosan (which adopts a six-membered pyranose ring), the 1,6-anhydro bridge in AGF forces the molecule into a furanose (five-membered) conformation . This architectural rigidity is not merely a structural curiosity; it fundamentally alters the molecule's reactivity. The bicyclic framework restricts the degrees of freedom, effectively "locking" the spatial arrangement of the remaining hydroxyl groups at C-2, C-3, and C-5.

Causality in Reactivity: Because the furanose ring is sterically locked, AGF acts as an exceptional stereocontrolling element in glycosylation reactions. When utilized as a glycosyl donor, the rigid concave/convex faces of the bicyclic system dictate the trajectory of incoming nucleophiles, ensuring high stereoselectivity during the synthesis of complex glycoproteins and oligosaccharides.

Mechanistic Pathways of Pyrolytic Formation

AGF is naturally generated as a minor product during the thermal depolymerization (fast pyrolysis) of cellulose and starch . The formation pathway is governed by a delicate balance between thermodynamic and kinetic control.

Fig 1: Pyrolytic pathway of cellulose to AGF and Levoglucosan.

During pyrolysis, D-glucose intermediates undergo rapid intramolecular dehydration. The pyranose form is thermodynamically favored due to lower ring strain. However, AGF can be trapped kinetically during rapid thermal excursions or stabilized by specific solvent microenvironments, leading to the necessity of specialized synthetic protocols to boost AGF yields.

Analytical Characterization Data

Accurate differentiation between AGF and levoglucosan is paramount. The following table summarizes the quantitative physicochemical properties and diagnostic analytical markers used to validate the AGF structure .

| Property / Parameter | Value | Analytical Significance |

| Molecular Formula | C₆H₁₀O₅ | Confirms the loss of H₂O from the parent hexose. |

| Molecular Weight | 162.14 g/mol | Base peak target for MS validation. |

| Monoisotopic Mass | 162.0528 Da | High-resolution MS (HRMS) exact mass target. |

| XLogP3 | -2.1 | Indicates high hydrophilicity; dictates extraction solvent choice. |

| Topological Polar Surface Area | 79.2 Ų | Influences chromatographic retention behavior. |

| ¹H NMR Anomeric Proton (C-1) | ~5.3 ppm (J = 3–4 Hz) | Diagnostic peak confirming the furanose ring conformation. |

| ¹³C NMR C-1 Resonance | ~105–110 ppm | Distinguishes AGF from the pyranose isomer (levoglucosan). |

Experimental Protocol: Ionic Liquid-Mediated Synthesis of AGF

To bypass the low yields and complex isomeric mixtures typical of standard biomass pyrolysis, modern synthesis relies on ionic liquid (IL) mediated dehydration . The following step-by-step methodology is designed as a self-validating system to ensure high-purity AGF recovery.

Step 1: Solvent Selection & Substrate Solvation

-

Action: Dissolve 500 mg of anhydrous D-glucose in 5 mL of a hydrophobic ionic liquid, specifically N,N-diethyl-N-(2-methoxyethyl)-N-methylammonium bis(trifluoromethanesulfonyl)amide.

-

Causality: The choice of a hydrophobic, chloride-free IL is critical. Chloride anions promote unwanted degradation pathways (e.g., humin formation). The bulky bis(trifluoromethanesulfonyl)amide anion stabilizes the transition state, driving the equilibrium toward intramolecular dehydration rather than intermolecular polymerization.

Step 2: Dielectric Thermal Activation

-

Action: Subject the homogeneous mixture to microwave irradiation at 270°C for exactly 4 minutes under an inert argon atmosphere.

-

Causality: Rapid, uniform dielectric heating minimizes the residence time of thermo-labile intermediates. This kinetic control prevents char formation and maximizes the yield of the highly strained bicyclic furanose structure.

Step 3: Self-Validation Checkpoint (In-Process Control)

-

Action: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and perform direct-infusion electrospray ionization mass spectrometry (ESI-MS).

-

System Validation: The protocol validates itself if the precursor hexose peak (m/z 180) is entirely replaced by the anhydro sugar base peak (m/z 162). If m/z 180 persists above a 5% relative abundance threshold, the system dictates extending the microwave irradiation by 30-second increments until conversion is complete.

Step 4: Phase Separation & Chromatographic Resolution

-

Action: Cool the reaction rapidly to 25°C and partition with an immiscible organic solvent (ethyl acetate, 3 x 10 mL). Purify the concentrated organic phase using High-Performance Liquid Chromatography (HPLC) equipped with an evaporative light scattering detector (ELSD).

-

Causality: Rapid thermal quenching halts secondary isomerization reactions (the conversion of AGF back to levoglucosan). Because AGF lacks a chromophore, ELSD is mandatory for detection during HPLC resolution, ensuring the isolation of isomerically pure AGF for downstream applications.

Fig 2: Experimental workflow for AGF synthesis, isolation, and structural validation.

Applications in Drug Development and Polymer Science

The isolated 1,6-Anhydro-β-D-glucofuranose serves as a premium precursor in two primary fields:

-

Pharmacology (Glycosylation Chemistry): AGF acts as a versatile glycosyl donor. Its rigid structure allows chemists to synthesize complex, biologically active glycoproteins with absolute stereochemical control, a critical requirement for modern immunotherapeutics and targeted drug delivery systems.

-

Sustainable Polymer Development: Through cationic ring-opening multibranching polymerization, AGF is utilized to synthesize hyperbranched polysaccharides. These highly water-soluble, biocompatible polymers are currently being investigated as sustainable alternatives to petroleum-based hydrogels and drug-encapsulation matrices.

References

-

National Center for Biotechnology Information. "1,6-Anhydro-beta-D-glucofuranose | C6H10O5 | CID 13037722", PubChem, [Link]

-

National Institute of Standards and Technology. "1,6-Anhydro-β-D-glucofuranose", NIST Chemistry WebBook, SRD 69,[Link]

-

Satoh, H., et al. "Formation of Anhydroglucose in Ionic Liquids by Microwave Heating—Temperature and Chloride Ion Effects", Chemistry Letters, ResearchGate,[Link]

A Comprehensive Technical Guide to 1,6-Anhydro-beta-D-glucofuranose: A Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Rigid Furanose Scaffold

1,6-Anhydro-beta-D-glucofuranose (CAS No. 7425-74-3) is a unique and conformationally constrained bicyclic monosaccharide derivative.[1] Its rigid structure, a consequence of the anhydro bridge between C1 and C6, locks the molecule in a furanose (five-membered ring) form, distinguishing it from its more common and thermodynamically stable pyranose isomer, levoglucosan (1,6-anhydro-beta-D-glucopyranose).[1] This fixed conformation provides a well-defined stereochemical framework, making it a valuable chiral building block in the synthesis of complex carbohydrates, natural products, and pharmacologically active molecules.[1] This guide offers an in-depth exploration of the synthesis, characterization, and synthetic utility of 1,6-anhydro-beta-D-glucofuranose, providing researchers and drug development professionals with the technical insights necessary to harness its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 1,6-anhydro-beta-D-glucofuranose is paramount for its effective use in research and synthesis.

Table 1: Physicochemical Properties of 1,6-Anhydro-beta-D-glucofuranose

| Property | Value | Reference(s) |

| CAS Number | 7425-74-3 | [2] |

| Molecular Formula | C₆H₁₀O₅ | [2] |

| Molecular Weight | 162.14 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 108-110 °C | [3] |

| Solubility | Soluble in water and DMSO. | [1][3] |

| IUPAC Name | (1R,4R,5R,6R,7R)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol | [4] |

Spectroscopic Characterization

The precise structural elucidation of 1,6-anhydro-beta-D-glucofuranose is achieved through a combination of spectroscopic techniques.

Mass spectrometry confirms the molecular weight of 1,6-anhydro-beta-D-glucofuranose. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The electron ionization (EI) mass spectrum is available in the NIST WebBook, which can be used for identification purposes.[7]

The IR spectrum of 1,6-anhydro-beta-D-glucofuranose is characterized by strong absorption bands corresponding to the hydroxyl (O-H) stretching vibrations and the C-O stretching vibrations of the ether and alcohol functionalities.

Synthesis and Purification: Navigating the Path to a Pure Furanoid Anhydrosugar

The primary route to 1,6-anhydro-beta-D-glucofuranose is through the thermal decomposition, or pyrolysis, of D-glucose or glucose-containing polysaccharides like cellulose.[1] This process, however, also yields its more stable isomer, levoglucosan, often as the major product.[1] The selective synthesis of the furanose isomer remains a significant challenge.[1]

Mechanism of Formation: An Intramolecular Dehydration Cascade

The formation of 1,6-anhydro-beta-D-glucofuranose from D-glucose involves a critical conformational change from the predominant pyranose (six-membered ring) to the less stable furanose (five-membered ring) form.[1] This is followed by an intramolecular nucleophilic attack of the C6 hydroxyl group on the anomeric carbon (C1), leading to the elimination of a water molecule and the formation of the characteristic 1,6-anhydro bridge.[1]

Figure 1: Simplified schematic of the formation pathways of 1,6-anhydro-β-D-glucofuranose and levoglucosan from D-glucose.

Enhancing Selectivity: The "Ring-Locking" Strategy

A significant advancement in the selective synthesis of anhydro sugars is the "ring-locking" concept. This involves the chemical modification of the anomeric carbon of glucose with an alkoxy or phenoxy group prior to pyrolysis. This "locking" of the pyranose ring inhibits its opening and subsequent fragmentation into undesired byproducts, thereby dramatically increasing the selectivity towards the formation of 1,6-anhydro-beta-D-glucopyranose (levoglucosan). While this strategy has been demonstrated for levoglucosan, the underlying principle of controlling ring-opening pathways could potentially be adapted to favor the formation of the furanose isomer under different conditions.

Experimental Protocol: Laboratory-Scale Synthesis via Pyrolysis

While precise, high-yield laboratory protocols for the selective synthesis of 1,6-anhydro-beta-D-glucofuranose are not extensively detailed in readily available literature, a general procedure can be outlined based on the principles of carbohydrate pyrolysis.

Objective: To synthesize 1,6-anhydro-beta-D-glucofuranose from D-glucose via vacuum pyrolysis.

Materials:

-

D-Glucose (anhydrous)

-

Inert support (e.g., acid-washed sea sand)

-

Vacuum pump

-

Pyrolysis apparatus (quartz tube, furnace)

-

Cold trap (liquid nitrogen or dry ice/acetone)

-

Solvents for extraction and purification (e.g., water, ethanol, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Preparation: Thoroughly mix anhydrous D-glucose with an equal weight of inert support.

-

Apparatus Setup: Place the mixture in a quartz tube connected to a vacuum line with a cold trap.

-

Pyrolysis: Heat the quartz tube under vacuum using a furnace. The temperature and heating rate are critical parameters and require optimization. Temperatures in the range of 300-500°C are typically employed.

-

Collection: The volatile products, including 1,6-anhydro-beta-D-glucofuranose and levoglucosan, will condense in the cold trap.

-

Extraction: After the pyrolysis is complete and the apparatus has cooled, dissolve the contents of the cold trap in a suitable solvent, such as water or ethanol.

-

Purification: The separation of 1,6-anhydro-beta-D-glucofuranose from levoglucosan and other byproducts is the most challenging step. This is typically achieved by column chromatography on silica gel using a gradient of solvents (e.g., ethyl acetate/methanol). The fractions are monitored by thin-layer chromatography (TLC).

-

Crystallization: The purified 1,6-anhydro-beta-D-glucofuranose can be crystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a white crystalline solid.

Figure 2: Workflow for the synthesis and purification of 1,6-anhydro-β-D-glucofuranose.

Chemical Reactivity and Synthetic Applications

The rigid bicyclic structure of 1,6-anhydro-beta-D-glucofuranose not only defines its physical properties but also governs its chemical reactivity, making it a versatile intermediate in organic synthesis.

Glycosyl Donor in Oligosaccharide Synthesis

1,6-Anhydro-beta-D-glucofuranose can function as a glycosyl donor for the construction of oligosaccharides and glycoconjugates.[] The anhydro bridge can be selectively activated under specific conditions to allow for the formation of glycosidic bonds.[] The stereochemical outcome of these glycosylation reactions is influenced by the rigid conformation of the donor molecule.

Precursor for Modified and Rare Sugars

The hydroxyl groups of 1,6-anhydro-beta-D-glucofuranose can be selectively protected and functionalized, providing access to a wide range of modified sugars that are often difficult to synthesize by other means.[1] This includes the preparation of deoxy, fluoro, and amino sugar derivatives, which are of significant interest in medicinal chemistry for their potential to modulate the biological activity of parent molecules.[1]

Applications in Drug Development and Materials Science

The unique structural features of 1,6-anhydro-beta-D-glucofuranose make it an attractive scaffold for the synthesis of biologically active molecules.[] Its rigid framework can be used to control the spatial orientation of pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for biological targets. While specific examples of its incorporation into marketed drugs are not widely documented, its pyranose isomer, levoglucosan, has been utilized as a synthon for a variety of biologically important molecules, including rifamycin S and (+)-biotin, highlighting the potential of this class of compounds.[9]

Furthermore, 1,6-anhydro-beta-D-glucofuranose is being explored as a monomer for the development of novel biocompatible and biodegradable polymers.[] Its rigid structure can impart unique physical and chemical properties to the resulting carbohydrate-based polymers, with potential applications in drug delivery, hydrogels, and sustainable materials.[]

Safety and Handling

1,6-Anhydro-beta-D-glucofuranose is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[4]

Recommended Safety Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry place in a tightly sealed container.

Conclusion

1,6-Anhydro-beta-D-glucofuranose stands as a compelling and versatile chiral building block with significant potential in synthetic carbohydrate chemistry, drug discovery, and materials science. Its rigid furanoid scaffold offers a unique platform for the stereocontrolled synthesis of complex molecules. While challenges in its selective synthesis persist, ongoing research into novel synthetic methodologies, such as the "ring-locking" strategy, promises to unlock its full potential. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this intriguing molecule in their scientific endeavors.

References

-

Alexandersson, E., & Nestor, G. (2021). Complete ¹H and ¹³C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. ([Link])

-

Chen, L., Zhao, J., Pradhan, S., Brinson, B. E., Scuseria, G. E., Zhang, Z. C., & Wong, M. S. (2016). Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis. Green Chemistry, 18(16), 4467-4475. ([Link])

-

Patwardhan, P. R., Brown, R. C., & Shanks, B. H. (2014). The Alpha–Bet(a) of Glucose Pyrolysis: Computational and Experimental Investigations of 5-Hydroxymethylfurfural and Levoglucosan Formation Reveal Implications for Cellulose Pyrolysis. ChemSusChem, 7(11), 3164-3173. ([Link])

-

PubMed. Complete ¹H and ¹³C NMR spectral assignment of d-glucofuranose. ([Link])

-

Broido, A., & Nelson, M. A. (1975). Yield of 1,6-anhydro-3,4-dideoxy- beta -D-glycero-hex-3-enopyranos-2-ulose (levoglucosenone) on the acid-catalyzed pyrolysis of. Journal of Applied Polymer Science: Applied Polymer Symposium, 28(1), 235-246. ([Link])

-

Cheméo. Chemical Properties of 1,6-Anhydro-«beta»-D-glucofuranose (CAS 7425-74-3). ([Link])

-

Transact Energy Corp. 24. 1,6-ANHYDRO-BETA-D-GLUCOPYRANOSE.docx. ([Link])

-

Biological Magnetic Resonance Bank. bmse000569 1,6-anhydro-beta-d-glucose. ([Link])

-

NIST WebBook. 1,6-Anhydro-β-D-glucofuranose. ([Link])

-

ResearchGate. 1H NMR study of 1, 6-Anhydro-β-D-Glucopyranose Tosylated at 2- and/or 4-Position. ([Link])

-

NIST WebBook. 1,6-Anhydro-β-D-glucofuranose. ([Link])

-

Blanco, M., Garcia-Perez, M., & Pecha, B. (2023). Hydrolysis of anhydrosugars derived from pyrolysis of lignocellulosic biomass for integration in a biorefinery. Sustainable Energy & Fuels, 7(13), 3169-3180. ([Link])

-

Walvoort, M. T. C., & van der Marel, G. A. (2017). Intramolecular glycosylation. Beilstein Journal of Organic Chemistry, 13, 1937-1961. ([Link])

-

Meile, K. (2022). Preliminary investigation of the production of 1,6-anhydro-ꞵ-d-glucofuranose by wood pyrolysis. PYROLIQ III – 2022: Pyrolysis and Liquefaction of Biomass and Wastes. ([Link])

-

GlycoData. Carbohydrate Optical Rotation Data. ([Link])

-

ResearchGate. Mechanism of glycosylation reactions when the donor has a participating group at C-2. ([Link])

-

Wang, Y., Zhang, Y., Zhang, X., & Mu, Y. (2025). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. Food Chemistry, 467, 139884. ([Link])

-

PubChem. 1,6-Anhydro-beta-D-glucofuranose. ([Link])

-

Cheméo. 1-6-Anhydro-beta-D-glucofuranose.pdf. ([Link])

-

ResearchGate. Acid‐catalyzed polymerization of 1,6‐anhydro‐β‐D‐glucopyranose. ([Link])

-

Crich, D. (2010). Mechanism of a chemical glycosylation reaction. Accounts of Chemical Research, 43(8), 1144-1153. ([Link])

-

Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. (2024). Chemistry – A European Journal, 30(31), e202403319. ([Link])

-

McKay, M. J., Nguyen, H. M., & Tantillo, D. J. (2023). Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. The Journal of Organic Chemistry, 88(24), 17351-17357. ([Link])

-

Le, T. N., & Crich, D. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 13, 1245-1258. ([Link])

-

van der Vorm, S., Hansen, T., van den Bos, L. J., Overkleeft, H. S., & van der Marel, G. A. (2017). An efficient synthesis of 1,6-anhydro-N-acetylmuramic acid from N-acetylglucosamine. Beilstein Journal of Organic Chemistry, 13, 2779-2783. ([Link])

-

NIST WebBook. β-D-Glucopyranose, 1,6-anhydro-. ([Link])

-

SpectraBase. 1,6-Anhydro-3,4-dideoxy-.beta.-D-gluco-hexopyranose - Optional[MS (GC)] - Spectrum. ([Link])

-

NIH. 1,6-Anhydro-beta-D-glucofuranose | C6H10O5 | CID 13037722 - PubChem. ([Link])

-

ResearchGate. (PDF) DFT and neutron diffraction study of 1,6-anhydro-β-D-glucopyranose (levoglucosan). ([Link])

-

Golm Metabolome Database. Synonyms of Glucose, 1,6-anhydro, beta-D. ([Link])

-

Pearson+. Suggest a mechanism by which α-d-glucopyranose is converted to β-.... ([Link])

Sources

- 1. 1,6-Anhydro-beta-D-glucofuranose | 7425-74-3 | Benchchem [benchchem.com]

- 2. 1,6-Anhydro-β-D-glucofuranose [webbook.nist.gov]

- 3. synthose.com [synthose.com]

- 4. 1,6-Anhydro-beta-D-glucofuranose | C6H10O5 | CID 13037722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 6. Complete 1H and 13C NMR spectral assignment of d-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,6-Anhydro-β-D-glucofuranose [webbook.nist.gov]

- 9. transactenergycorp.com [transactenergycorp.com]

Structural Elucidation, Synthesis, and Applications of 1,6-Anhydro-β-D-glucofuranose: A Technical Guide

Executive Summary

In the realm of advanced carbohydrate chemistry and drug development, anhydrosugars serve as critical chiral building blocks. 1,6-Anhydro-β-D-glucofuranose (AGF) is a bicyclic carbohydrate derivative formed by the intramolecular dehydration of D-glucose. Unlike its more thermodynamically stable and abundant pyranose isomer (levoglucosan), AGF features a sterically locked furanose ring. This unique conformational rigidity makes it an invaluable scaffold for stereoselective glycosylation, the synthesis of nucleoside analogs, and the development of bio-based polymers.

This technical guide provides an in-depth analysis of AGF’s IUPAC nomenclature, physicochemical properties, and field-proven synthetic methodologies, complete with self-validating experimental protocols.

Structural Chemistry and IUPAC Nomenclature

The precise IUPAC name for 1,6-Anhydro-β-D-glucofuranose is (1R,4R,5R,6R,7R)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol [1].

Understanding the structural causality behind this nomenclature is essential for researchers utilizing AGF in complex synthetic routes:

-

Bicyclic Framework (bicyclo[3.2.1]octane): The core of the molecule is an eight-atom bridged system. The numbers [3.2.1] denote the number of atoms in each of the three paths connecting the two bridgehead atoms, defining the highly strained, rigid topological cage.

-

Heteroatom Substitution (2,8-dioxa): Oxygen atoms replace carbon atoms at positions 2 and 8 within the bicyclic framework. This specific placement forms both the five-membered furanose ring and the 1,6-anhydro ether bridge[2].

-

Functional Groups (4,6,7-triol): Three hydroxyl groups are located at positions 4, 6, and 7. These act as primary sites for regioselective functionalization or protection-deprotection strategies during drug synthesis[1].

-

Absolute Stereochemistry ((1R,4R,5R,6R,7R)): The locants define the exact spatial configuration of the five chiral centers. This absolute stereochemistry locks the molecule into a specific 3D conformation, allowing it to act as an exceptional glycosyl donor in enzyme-mediated reactions[1][3].

Quantitative Data: Physicochemical Properties

To facilitate rapid comparison and integration into computational chemistry models, the core properties of AGF are summarized below:

| Property | Value |

| IUPAC Name | (1R,4R,5R,6R,7R)-2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol |

| CAS Registry Number | 7425-74-3 |

| Molecular Formula | C₆H₁₀O₅ |

| Molecular Weight | 162.14 g/mol |

| Topological Polar Surface Area | 79.2 Ų |

| Hydrogen Bond Acceptors | 5 |

| Defined Atom Stereocenters | 5 |

| Monoisotopic Mass | 162.0528 Da |

Data aggregated from authoritative chemical databases[1][4].

Mechanistic Pathways for Synthesis

The synthesis of AGF requires overcoming the thermodynamic preference for the formation of its pyranose isomer, levoglucosan. Three primary pathways are utilized depending on the desired scale and purity:

-

Thermal Pyrolysis: The thermal decomposition of cellulose or D-glucose at elevated temperatures (>300°C) yields a complex mixture where levoglucosan is the major product and AGF is a minor byproduct[3].

-

Chemical Dehydration: Utilizing formamidine-type dehydrating agents like 2-chloro-1,3-dimethylimidazolinium chloride (DMC) allows for the direct, regioselective synthesis of AGF from unprotected sugars in aqueous environments[5].

-

Microwave-Assisted Heating in Ionic Liquids: A modern, green-chemistry approach that leverages hydrophobic ionic liquids to drive the dehydration equilibrium forward without metal catalysts[6].

Fig 1. Mechanistic pathways for the synthesis of 1,6-Anhydro-beta-D-glucofuranose.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step methodology for synthesizing AGF. Each step is paired with the underlying causality to validate the experimental design.

Protocol A: Direct Chemical Synthesis via DMC Activation

This protocol utilizes 2-chloro-1,3-dimethylimidazolinium chloride (DMC) to bypass the need for protecting groups[5].

-

Anomeric Activation: Suspend unprotected D-glucose in a water-acetonitrile mixed solvent. Introduce DMC and triethylamine under continuous stirring.

-

Causality: DMC acts as a highly selective dehydrating agent that specifically activates the anomeric center (C1) of the unprotected sugar in aqueous environments. This eliminates the need for tedious, multi-step protecting group strategies[5].

-

-

Intramolecular Condensation: Maintain the reaction at room temperature for 4–6 hours.

-

Causality: The activation forms a highly reactive formamidine-type intermediate. The spatial proximity of the C6 hydroxyl group facilitates a rapid intramolecular nucleophilic attack on the activated C1 position, successfully forming the 1,6-anhydro bridge[5].

-

-

Quenching and Neutralization (Self-Validation): Quench the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Causality: DMC activation generates hydrochloric acid (HCl) as a byproduct. Sodium bicarbonate neutralizes the environment, preventing the acid-catalyzed hydrolysis and subsequent ring-opening degradation of the newly formed bicyclic anhydrosugar.

-

Protocol B: Microwave-Assisted Dehydration in Ionic Liquids

This protocol maximizes yield by manipulating the thermodynamic environment[6].

-

Reagent Dissolution: Dissolve unprotected D-glucose in a hydrophobic ionic liquid, such as N,N-diethyl-N-(2-methoxyethyl)-N-methylammonium bis(trifluoromethanesulfonyl)amide.

-

Causality: The hydrophobic nature of the ionic liquid creates a strictly anhydrous microenvironment. This prevents ambient water from driving the equilibrium backward, thereby favoring the forward dehydration reaction without requiring an external catalyst[6].

-

-

Microwave Irradiation: Subject the solution to microwave heating at 200°C for exactly 10 minutes.

-

Causality: Microwave irradiation provides rapid, volumetric heating. This minimizes the residence time of the sensitive carbohydrate precursors at extreme temperatures, drastically reducing the thermal degradation (charring) typically seen in conventional conductive heating[6].

-

-

Phase Extraction & Chromatographic Isolation (Self-Validation): Extract the cooled mixture with ethyl acetate. Purify the organic phase using silica gel column chromatography.

-

Causality: The phase extraction leverages differential solubility—polar unreacted sugars remain in the ionic phase, while the rigid AGF partitions into the organic phase. Chromatography validates the structural integrity by separating AGF from levoglucosan based on their distinct topological polar surface areas, ensuring >98% stereochemical purity.

-

Fig 2. Step-by-step experimental workflow for microwave-assisted AGF synthesis.

Applications in Drug Development and Polymer Science

The structural distinctiveness of 1,6-Anhydro-β-D-glucofuranose translates directly into high-value applications:

-

Glycosyl Donors in Pharmacology: Because the 1,6-anhydro bridge locks the molecule into a rigid furanose conformation, AGF serves as a highly predictable glycosyl donor. It is utilized in enzyme-mediated reactions essential for synthesizing complex glycoproteins and nucleoside analogs used in antiviral therapeutics[3].

-

Bio-Based Polymers: In the push toward a circular economy, the ring-opening polymerization of AGF derivatives yields highly water-soluble, hyperbranched polysaccharides. These biodegradable polymers are actively researched for targeted drug delivery systems and sustainable packaging materials[3][6].

References

-

Buy 1,6-Anhydro-beta-D-glucofuranose | 7425-74-3 Source: Smolecule URL:2

-

1,6-Anhydro-beta-D-glucofuranose | 7425-74-3 Source: Benchchem URL:3

-

1,6-Anhydro-beta-D-glucofuranose | C6H10O5 | CID 13037722 Source: PubChem (National Institutes of Health) URL:1

-

Direct synthesis of 1,6-anhydro sugars from unprotected glycopyranoses by using 2-chloro-1,3-dimethylimidazolinium chloride Source: ResearchGate URL:5

-

Selective synthesis of 1,6-anhydro-β-D-mannopyranose and -mannofuranose using microwave-assisted heating Source: ResearchGate URL:6

-

.beta.-D-Glucofuranose, 1,6-anhydro- 7425-74-3 Source: Guidechem URL:4

Sources

- 1. 1,6-Anhydro-beta-D-glucofuranose | C6H10O5 | CID 13037722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1,6-Anhydro-beta-D-glucofuranose | 7425-74-3 [smolecule.com]

- 3. 1,6-Anhydro-beta-D-glucofuranose | 7425-74-3 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data of 1,6-Anhydro-beta-D-glucofuranose: An In-depth Technical Guide

Introduction

1,6-Anhydro-beta-D-glucofuranose (CAS No: 7425-74-3, Molecular Formula: C₆H₁₀O₅, Molecular Weight: 162.14 g/mol ) is a unique bicyclic monosaccharide derivative formed through an intramolecular glycosidic linkage between the anomeric carbon (C1) and the primary hydroxyl group at C6 of β-D-glucofuranose. This rigid structure imparts distinct chemical and physical properties, making it a valuable chiral building block in synthetic organic chemistry and a subject of interest in carbohydrate research. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and utilization in various research and development applications, including drug discovery and materials science.

This technical guide provides a comprehensive overview of the spectroscopic data of 1,6-Anhydro-beta-D-glucofuranose. It is important to note that while mass spectrometry data for the furanose isomer is available, detailed experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this specific isomer are not as prevalent in the public domain as those for its more common pyranose counterpart, 1,6-Anhydro-beta-D-glucopyranose (levoglucosan). Therefore, this guide will present the available data for the furanose isomer and, where necessary, draw informed comparisons with its pyranose analogue to provide a holistic understanding of its spectroscopic behavior.

Molecular Structure and Isomerism

The core of 1,6-Anhydro-beta-D-glucofuranose is a bicyclo[3.2.1]octane system, where the tetrahydrofuran ring (the furanose form) is fused with a 1,4-dioxane-like ring formed by the anhydro bridge. This constrained conformation significantly influences the chemical environment of each proton and carbon atom, leading to a unique spectroscopic signature.

Diagram 1: Molecular Structure of 1,6-Anhydro-beta-D-glucofuranose

Caption: 2D representation of 1,6-Anhydro-beta-D-glucofuranose.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For 1,6-Anhydro-beta-D-glucofuranose, the primary method of analysis is often Gas Chromatography-Mass Spectrometry (GC-MS), especially for samples derived from pyrolysis.[1]

Data Presentation: Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of 1,6-Anhydro-beta-D-glucofuranose is available through the NIST WebBook.[2][3]

| m/z | Relative Intensity | Putative Fragment Assignment |

| 162 | ~5% | [M]⁺ (Molecular Ion) |

| 144 | ~10% | [M - H₂O]⁺ |

| 116 | ~15% | [M - C₂H₄O₂]⁺ |

| 103 | ~20% | [M - C₂H₅O₂]⁺ |

| 85 | ~30% | |

| 73 | ~100% | [C₃H₅O₂]⁺ |

| 60 | ~70% | [C₂H₄O₂]⁺ |

| 43 | ~80% | [C₂H₃O]⁺ |

Interpretation and Causality:

The molecular ion peak [M]⁺ at m/z 162 confirms the molecular weight of the compound. The fragmentation pattern is characteristic of anhydro sugars. The loss of water (m/z 144) is a common initial fragmentation step for hydroxylated compounds. The base peak at m/z 73 is a significant fragment and likely arises from the cleavage of the bicyclic ring system. The fragment at m/z 60 is characteristic of retro-Diels-Alder type fragmentation of the anhydro ring system. The presence of these key fragments provides a strong fingerprint for the identification of 1,6-Anhydro-beta-D-glucofuranose.

Diagram 2: General Workflow for GC-MS Analysis of Anhydro Sugars

Caption: A typical workflow for the analysis of anhydro sugars using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Data Presentation: ¹H NMR Data of 1,6-Anhydro-beta-D-glucopyranose (in D₂O)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.44 | d | ~1.6 |

| H-2 | 3.52 | dd | ~1.6, ~7.6 |

| H-3 | 3.67 | t | ~7.6 |

| H-4 | 3.58 | t | ~7.6 |

| H-5 | 4.62 | m | |

| H-6endo | 3.75 | d | ~7.2 |

| H-6exo | 4.08 | d | ~7.2 |

Interpretation and Causality (with extrapolation to the furanose isomer):

-

Anomeric Proton (H-1): In the pyranose isomer, H-1 appears as a doublet at a relatively downfield chemical shift of 5.44 ppm due to its acetal nature. The small coupling constant is characteristic of the rigid bicyclic system. For 1,6-Anhydro-beta-D-glucofuranose, the H-1 signal is also expected to be a downfield singlet or a narrow doublet, but its exact chemical shift may differ due to the change in ring size and geometry.

-

Ring Protons (H-2, H-3, H-4, H-5): The chemical shifts and coupling constants of these protons in the pyranose isomer are dictated by the chair-like conformation of the pyranose ring. In the furanose isomer, the five-membered ring is more flexible, adopting an envelope or twist conformation. This will lead to different dihedral angles between adjacent protons and, consequently, different vicinal coupling constants (³JHH). The chemical shifts will also be altered by the change in the electronic environment.

-

Methylene Protons (H-6): The two protons at C6 in the pyranose isomer are diastereotopic and appear as distinct doublets. A similar pattern is expected for the furanose isomer, but their chemical shifts will be influenced by the furanose ring's conformation.

¹³C NMR Spectroscopy

Data Presentation: ¹³C NMR Data of 1,6-Anhydro-beta-D-glucopyranose (in D₂O)

| Carbon | Chemical Shift (ppm) |

| C-1 | 104.16 |

| C-2 | 78.99 |

| C-3 | 75.19 |

| C-4 | 73.48 |

| C-5 | 72.85 |

| C-6 | 67.92 |

Interpretation and Causality (with extrapolation to the furanose isomer):

-

Anomeric Carbon (C-1): The anomeric carbon of the pyranose isomer resonates at approximately 104.16 ppm. This downfield shift is characteristic of an acetal carbon. For the furanose isomer, the C-1 chemical shift is expected to be in a similar region, though potentially slightly different due to ring strain and stereoelectronic effects.

-

Ring Carbons (C-2, C-3, C-4, C-5): These carbons in the pyranose isomer have chemical shifts in the typical carbohydrate region (70-80 ppm). The change to a five-membered furanose ring in 1,6-Anhydro-beta-D-glucofuranose will alter the bond angles and steric interactions, leading to shifts in the ¹³C resonances compared to the pyranose analogue.

-

Methylene Carbon (C-6): The C-6 carbon in the anhydro bridge of the pyranose isomer is found at approximately 67.92 ppm. This position is also expected to be similar for the furanose isomer.

Infrared (IR) Spectroscopy

Data Presentation: Characteristic IR Absorption Bands for Anhydro Sugars

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretching (from hydroxyl groups) |

| 3000-2850 | Medium | C-H stretching (from CH and CH₂ groups) |

| 1450-1300 | Medium | C-H bending |

| 1200-1000 | Strong, Complex | C-O stretching (from alcohols and ethers), C-C stretching |

| Below 1000 | Variable | Fingerprint region, sensitive to the bicyclic ring structure |

Interpretation and Causality:

The IR spectrum of 1,6-Anhydro-beta-D-glucofuranose will be dominated by a broad and strong absorption band in the 3600-3200 cm⁻¹ region, corresponding to the stretching vibrations of the hydroxyl groups. The C-H stretching vibrations will appear in the 3000-2850 cm⁻¹ region. The most informative region is the "fingerprint" region, particularly between 1200 and 1000 cm⁻¹, which will contain a complex series of bands due to C-O and C-C stretching vibrations. The precise positions and intensities of these bands are highly sensitive to the molecule's specific structure. The constrained bicyclic system of the furanose isomer will likely result in a unique pattern in this region compared to the pyranose isomer due to differences in ring strain and vibrational coupling.

Experimental Protocols

The following are generalized, yet detailed, protocols for the spectroscopic analysis of anhydro sugars like 1,6-Anhydro-beta-D-glucofuranose.

NMR Spectroscopy

Diagram 3: Workflow for NMR Sample Preparation and Analysis

Caption: A step-by-step workflow for acquiring NMR spectra of anhydro sugars.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 1,6-Anhydro-beta-D-glucofuranose into a clean, dry vial.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium oxide (D₂O), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a 1D carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR (for full assignment): Acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to unambiguously assign all proton and carbon signals.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction on the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., DSS for D₂O).

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Analyze the 2D spectra to establish the connectivity and assign the structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 1,6-Anhydro-beta-D-glucofuranose powder directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of 1,6-Anhydro-beta-D-glucofuranose in a volatile solvent such as methanol or dichloromethane (e.g., 1 mg/mL).

-

For some applications, derivatization (e.g., silylation with BSTFA) may be performed to increase volatility and improve chromatographic peak shape, although this is not always necessary for anhydro sugars.[5]

-

-

Instrument Setup:

-

Install a suitable capillary column in the GC (e.g., a non-polar or mid-polar column like a DB-5ms).

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 250°C), and then hold for a few minutes.

-

Set the injection port temperature (e.g., 250°C) and the MS transfer line temperature (e.g., 280°C).

-

Set the MS to scan over a suitable mass range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The instrument will automatically acquire the data as the separated components elute from the GC column and enter the mass spectrometer.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 1,6-Anhydro-beta-D-glucofuranose.

-

Extract the mass spectrum for that peak.

-

Compare the obtained mass spectrum with a library spectrum (e.g., NIST) or interpret the fragmentation pattern to confirm the identity of the compound.

-

Conclusion

The spectroscopic characterization of 1,6-Anhydro-beta-D-glucofuranose provides a fundamental basis for its identification and utilization in scientific research. While a complete set of experimental NMR and IR data for this specific furanose isomer is not as readily available as for its pyranose counterpart, a comprehensive understanding can be achieved through the analysis of its mass spectrum and by drawing informed comparisons with related anhydro sugars. The unique bicyclic structure of 1,6-Anhydro-beta-D-glucofuranose results in a distinct spectroscopic fingerprint that, when analyzed using the principles and protocols outlined in this guide, allows for its unambiguous characterization. As research into the applications of this versatile molecule continues, the public availability of a complete and verified set of its spectroscopic data will be of great value to the scientific community.

References

- [Reserved for future reference]

-

Ma, Y., Hays, M. D., Geron, C. D., Walker, J. T., & Gatari Gichuru, M. J. (2010). Technical Note: Fast two-dimensional GC-MS with thermal extraction for anhydro-sugars in fine aerosols. Atmospheric Chemistry and Physics, 10(9), 4331–4341. [Link]

- [Reserved for future reference]

-

NIST. (n.d.). 1,6-Anhydro-β-D-glucofuranose. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

-

NIST. (n.d.). 1,6-Anhydro-β-D-glucofuranose. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- [Reserved for future reference]

- [Reserved for future reference]

-

Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000569: 1,6-anhydro-beta-d-glucose. University of Wisconsin-Madison. Retrieved from [Link]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

-

PubChem. (n.d.). 1,6-Anhydro-beta-D-glucofuranose. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 2. 1,6-Anhydro-β-D-glucofuranose [webbook.nist.gov]

- 3. 1,6-Anhydro-β-D-glucofuranose [webbook.nist.gov]

- 4. bmse000569 1,6-anhydro-beta-d-glucose at BMRB [bmrb.io]

- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]

Unveiling 1,6-Anhydro-beta-D-glucofuranose (AGF): Discovery, Mechanistic Synthesis, and Applications in Drug Development

Introduction and Historical Context

1,6-Anhydro-beta-D-glucofuranose (AGF) is a rigid, bicyclic anhydrosugar characterized by its unique 2,8-dioxabicyclo[3.2.1]octane-4,6,7-triol skeleton[1]. While its pyranose counterpart, Levoglucosan (AGP), often dominates discussions of cellulose degradation, AGF represents a critical, structurally distinct intermediate with profound implications for carbohydrate chemistry and drug development[2].

Historically, the discovery and characterization of AGF are deeply intertwined with the thermal degradation of cellulosic biomass. While humanity has harnessed biomass pyrolysis for centuries, a scientific resurgence in the late 1960s and early 1970s—driven by the search for clean liquid fuels—prompted rigorous mechanistic studies into cellulose depolymerization[3]. It was during this era that researchers identified AGF as a distinct product of pyrolysis. Gardiner proposed that AGF forms through a highly specific, energetically unfavored route: an initial chair-to-boat conformation change within the glucose residue, followed by a succession of internal nucleophilic displacements between hydroxyl groups (from C4 down to C1), ultimately cleaving the residue from the cellulose chain and forming the furanose ring[3].

Structural Chemistry and Mechanistic Origins

The defining feature of AGF is its steric rigidity, provided by the 1,6-anhydro bridge[2]. This rigidity locks the molecule into a well-defined conformational framework, making it an exceptional building block for synthesizing complex, biologically active molecules where stereochemical control is paramount[2].

The formation of AGF from native D-glucose or cellulose polymers requires overcoming significant activation energy barriers to drive intramolecular dehydration.

Caption: Mechanistic pathway of AGF formation via internal nucleophilic displacement.

Modern Synthesis Methodologies

Historically, obtaining pure AGF was bottlenecked by the high costs of synthesis and purification[4]. Today, synthesis methodologies are divided into thermal depolymerization (pyrolysis) and targeted chemical dehydration.

Quantitative Data Summary:

| Synthesis Methodology | Primary Precursor | Key Reagents / Conditions | Yield (AGF) | Mechanistic Causality / Advantage |

|---|---|---|---|---|

| Fast Pyrolysis | Cellulose / Biomass | 360°C, 0.2–0.4s space time | ~19% | Rapid thermal depolymerization prevents secondary volatile breakdown[4]. |

| Chemical Dehydration | Unprotected D-Glucose | DMC, H₂O/MeCN, Base (0°C) | Moderate–High | DMC selectively activates the anomeric center, bypassing protecting groups[4]. |

| Microwave-Assisted | D-Glucose | Hydrophobic Ionic Liquids | Variable | Catalyst-free thermal dehydration utilizing ionic liquid polarity[5]. |

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice and incorporate built-in validation steps.

Protocol 1: Fast Pyrolysis and Liquid-Liquid Extraction

Causality: High thermal energy is required to break the β-1,4-glycosidic bonds of cellulose. However, prolonged exposure degrades anhydrosugars into volatile gases. A precise temperature of 360°C combined with an ultra-short space time (0.2–0.4s) traps the AGF intermediate before secondary decomposition occurs[4].

-

Biomass Preparation: Mill cellulosic biomass to a uniform particle size to ensure rapid, homogeneous heat transfer.

-

Fast Pyrolysis: Inject the biomass into a fluidized bed reactor under a helium atmosphere at 360°C with a residence time of 0.2–0.4 seconds[4].

-

Bio-oil Recovery: Rapidly quench the effluent to collect the "heavy ends" fraction, concentrating the anhydrosugars and phenolic compounds[4].

-

Liquid-Liquid Extraction: Wash the heavy ends with water. Causality: Water selectively solubilizes the highly polar carbohydrates (AGF/AGP) while leaving behind non-soluble phenolic monomers[4].

-

Resin Filtration & Validation: Pass the clarified juice through Sepabeads SP207 adsorption resin to remove residual phenolics[4]. Validate the purity of the crystallized AGF via GC-MS.

Protocol 2: Direct Chemical Synthesis via DMC

Causality: Traditional carbohydrate synthesis requires tedious protection/deprotection steps. 2-chloro-1,3-dimethylimidazolinium chloride (DMC) acts as a formamidinium-type electrophile that directly and selectively activates the anomeric center of unprotected sugars in aqueous environments[4].

-

Substrate Dissolution: Dissolve unprotected D-glucose in a mixed solvent system of water and acetonitrile.

-

Anomeric Activation: Cool the system to 0°C and add DMC alongside a mild base (e.g., Et₃N). Causality: The low temperature controls the exothermic formation of the highly reactive formamidinium intermediate at the C1 position[4].

-

Intramolecular Cyclization: Allow the reaction to warm to room temperature. The spatially aligned C6 hydroxyl group will execute a nucleophilic attack on the activated C1 carbon, forming the 1,6-anhydro bridge[4].

-

Validation: Monitor via Thin-Layer Chromatography (TLC). Final validation is achieved using ¹H-NMR; the successful cyclization is confirmed by the disappearance of the anomeric proton doublet characteristic of free D-glucose and the emergence of bicyclic bridge protons.

Caption: Step-by-step DMC-mediated chemical synthesis and validation workflow for AGF.

Applications in Drug Development and Material Science

Because of its locked conformation, AGF is highly sought after as a glycosyl donor in organic synthesis[2]. In drug development, it allows for stereochemically controlled enzyme-mediated reactions essential for synthesizing complex glycoproteins and active pharmaceutical ingredients (APIs)[2]. Furthermore, in the realm of sustainable materials, the unique bicyclic structure of AGF serves as a premium building block for developing bio-based, biodegradable polymers and caged luminescent carbohydrates used in advanced diagnostic assays[2][4].

References

-

[2] 1,6-Anhydro-beta-D-glucofuranose | 7425-74-3 | Benchchem Source: benchchem.com URL:2

-

[4] Direct synthesis of 1,6-anhydro sugars from unprotected glycopyranoses by using 2-chloro-1,3-dimethylimidazolinium chloride Source: researchgate.net URL:4

-

[1] 1,6-Anhydro-beta-D-glucofuranose | C6H10O5 | CID 13037722 - PubChem Source: nih.gov URL:1

-

[5] Selective synthesis of 1,6-anhydro-β-D-mannopyranose and -mannofuranose using microwave-assisted heating Source: researchgate.net URL:5

Sources

- 1. 1,6-Anhydro-beta-D-glucofuranose | C6H10O5 | CID 13037722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Anhydro-beta-D-glucofuranose | 7425-74-3 | Benchchem [benchchem.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unveiling 1,6-Anhydro-β-D-glucofuranose: Natural Occurrence, Analytical Workflows, and Mechanistic Insights

Executive Summary

As a Senior Application Scientist specializing in carbohydrate chemistry and metabolomics, I frequently encounter the assumption that anhydrosugars are exclusively artifacts of thermal degradation. While 1,6-anhydro-β-D-glucopyranose (levoglucosan) is widely recognized as a primary pyrolysis product of cellulose, its bicyclic isomer, 1,6-Anhydro-β-D-glucofuranose (AGF) , presents a far more complex origin story. Characterized by a rigid framework lacking a hydroxyl group at the anomeric C1 position[1], AGF serves as a highly valuable, well-defined conformational building block for the synthesis of complex biologically active glycoproteins[2].

This whitepaper systematically deconstructs the natural occurrence of AGF (CAS No. 7425-74-3)[3] in botanical matrices, contrasts it with its thermochemical generation, and provides field-proven, self-validating analytical protocols for its isolation and quantification.

Biochemical Origins: Natural Occurrence vs. Pyrolytic Generation

The Botanical Reality (In Vivo Accumulation)

Contrary to its reputation as a mere atmospheric tracer for biomass burning[1], AGF naturally accumulates in specific living plant tissues. The causality behind this in vivo accumulation likely stems from specialized enzymatic dehydration pathways acting on UDP-glucose or localized osmotic stress responses. Although the exact biosynthetic enzymes remain uncharacterized, empirical evidence of its natural occurrence is robust:

-

Antidesma bunius (Bignay) : GC-MS profiling of the fruit extracts reveals AGF as a predominant, naturally occurring anhydrosugar, contributing to the fruit's complex metabolic profile[4].

-

Tamarindus indica (Sour Tamarind) : Lyophilized extracts of ripened sour tamarind flesh demonstrate significant AGF content, highlighting its role in the plant's biochemical makeup[5].

-

Memecylon flavescens : Methanolic stem and leaf extracts of this endangered taxon also confirm the natural presence of AGF alongside other carboxylic and phenolic compounds[6].

Thermochemical Generation

In industrial biomass conversion, AGF is a minor but critical platform molecule generated during the thermal treatment of carbohydrates[2]. The pyrolysis of cellulose initially yields levoglucosan, which can undergo thermal isomerization to form AGF[2]. Because of its unique furanose ring structure, AGF is actively researched as a precursor for sustainable, bio-based polymers[2].

Mechanistic Pathways of AGF Formation

Understanding the structural rigidity of AGF is crucial for drug development, where it serves as a versatile glycosyl donor[2]. The formation pathways dictate the stereochemical outcomes and overall yield. In pyrolysis, levoglucosan is kinetically favored, but AGF forms via isomerization or direct dehydration of the furanose tautomer of glucose.

Thermochemical and biochemical pathways driving the formation of AGF.

Quantitative Data: Yields and Concentrations

To facilitate cross-disciplinary comparison, the following table synthesizes the relative yields and occurrences of AGF across different matrices and processing conditions.

| Matrix / Feedstock | Processing Condition | AGF Yield / Concentration | Reference |

| Antidesma bunius Fruit | Methanolic Extraction | Predominant Compound (Qualitative) | [4] |

| Tamarindus indica (Sour) | Lyophilized Extract (GC-MS) | 8.367% (Relative Peak Area) | [5] |

| D-Glucose | High-Temp Steam (360°C, 0.5 mL/min) | 19% Yield (vs 40% Levoglucosan) | [2] |

| Birch Wood | Analytical Pyrolysis | 0.5 mg/mL in condensate | [7] |

Experimental Protocols: Self-Validating Analytical Workflow

To ensure trustworthiness and scientific integrity, the following protocol details a self-validating system for the extraction and GC-MS quantification of AGF from botanical sources.

Application Scientist's Rationale : AGF possesses three free hydroxyl groups, rendering it highly polar and non-volatile. Direct GC-MS analysis will result in severe thermal degradation and poor peak shape. We utilize MSTFA to convert these hydroxyls into TMS (trimethylsilyl) ethers, ensuring volatility and thermal stability.

Step-by-Step Methodology:

-

Sample Preparation & Lyophilization :

-

Action: Flash-freeze 5g of fresh botanical tissue (e.g., A. bunius fruit) in liquid nitrogen and lyophilize for 48 hours at -40°C[5].

-

Causality: Removing water is critical. Residual moisture will quench the silylation reagent in downstream steps, leading to incomplete derivatization and false negatives.

-

-

Methanolic Extraction :

-

Action: Homogenize the lyophilized tissue and extract with 10 mL of HPLC-grade Methanol. Spike with 50 µL of Ribitol (1 mg/mL) as an internal standard.

-

Causality: Methanol effectively solubilizes polar anhydrosugars while precipitating larger polysaccharides and proteins. The internal standard validates both extraction efficiency and derivatization success.

-

-

Concentration & Drying :

-

Action: Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas.

-

-

Derivatization (Silylation) :

-

Action: Add 50 µL of anhydrous Pyridine and 50 µL of MSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.

-

Causality: Pyridine acts as an acid scavenger and solvent. TMCS catalyzes the silylation reaction, ensuring that sterically hindered hydroxyl groups on the rigid furanose ring are fully converted to TMS ethers.

-

-

GC-MS Acquisition :

-

Action: Inject 1 µL into a GC-MS equipped with an HP-5MS column (30m x 0.25mm x 0.25µm). Use helium carrier gas at 1.0 mL/min. Temperature program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

-

Action: Identify AGF by matching its electron ionization (EI) mass spectrum against the NIST library (m/z range 40-350)[5].

-

Self-validating extraction and GC-MS derivatization workflow for AGF.

Conclusion

1,6-Anhydro-β-D-glucofuranose is far more than a pyrolytic artifact. Its natural occurrence in diverse botanical species underscores an unmapped domain of plant carbohydrate metabolism. For researchers in drug development and biomass conversion, understanding the structural rigidity and specific formation pathways of AGF opens new avenues for synthesizing complex, biologically active glycoproteins and sustainable bio-based polymers.

References[1] Title: Buy 1,6-Anhydro-beta-D-glucofuranose | 7425-74-3

Source : Smolecule URL :[2] Title : 1,6-Anhydro-beta-D-glucofuranose | 7425-74-3 Source : Benchchem URL :[3] Title : 1,6-Anhydro-β-D-glucofuranose - the NIST WebBook Source : NIST URL :[7] Title : Preliminary investigation of the production of 1,6-anhydro-ꞵ-d-glucofuranose by wood pyrolysis Source : KKI.lv URL :[4] Title : Identification of chemical constituents from fruit of Antidesma bunius by GC-MS and HPLC-DAD-ESI-MS Source : ResearchGate URL :[6] Title : Evaluation of phytochemical and antioxidant analysis of Memecylon flavescens - an endangered taxon Source : Journal of Natural Products / ResearchPublish URL :[5] Title : Sour Tamarind Is More Antihypertensive than the Sweeter One, as Evidenced by In Vivo Biochemical Indexes... Source : PMC (NIH) URL :

Sources

- 1. Buy 1,6-Anhydro-beta-D-glucofuranose | 7425-74-3 [smolecule.com]

- 2. 1,6-Anhydro-beta-D-glucofuranose | 7425-74-3 | Benchchem [benchchem.com]

- 3. 1,6-Anhydro-β-D-glucofuranose [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sour Tamarind Is More Antihypertensive than the Sweeter One, as Evidenced by In Vivo Biochemical Indexes, Ligand–Protein Interactions, Multitarget Interactions, and Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchpublish.com [researchpublish.com]

- 7. kki.lv [kki.lv]

1,6-Anhydro-beta-D-glucofuranose: Mechanistic Pathways and Pyrolytic Formation in Biomass Conversion

Executive Summary

In the landscape of carbohydrate chemistry and biomass valorization, 1,6-anhydro-beta-D-glucofuranose (AGF) emerges as a highly valuable, albeit minor, product of thermochemical degradation[1]. While the fast pyrolysis of cellulose predominantly yields its pyranose isomer, levoglucosan (AGP), AGF possesses a rigid, bicyclic furanose framework that makes it a highly stereoselective glycosyl donor in the synthesis of complex biologically active molecules[1][2]. This whitepaper provides an in-depth technical analysis of the pyrolytic formation mechanisms of AGF, detailing field-proven experimental workflows, yield optimization strategies, and self-validating analytical protocols required to isolate and quantify this critical anhydrosugar.

Structural Distinctiveness and Thermodynamic Stability

The defining feature of AGF is its bicyclic structure containing a 1,6-anhydro bridge, which locks the molecule into a 5-membered furanose conformation[1].

From a thermodynamic perspective, the furanose ring of AGF is less stable than the 6-membered pyranose ring of its isomer, levoglucosan (1,6-anhydro-beta-D-glucopyranose)[1]. This energy differential explains why AGF is typically a minor byproduct (often <5% yield) during standard dry fast pyrolysis of cellulose[3]. However, the inherent conformational rigidity of AGF is precisely what makes it valuable; it provides a locked stereochemical framework that dictates high anomeric selectivity during thioglycosidation and other enzyme-mediated glycoprotein syntheses[2].

Mechanistic Pathways of Pyrolytic Formation

The formation of AGF during thermal treatment is a complex, multi-pathway network. As a Senior Application Scientist, it is crucial to understand that AGF does not simply "appear" from cellulose; its formation is dictated by competing kinetic pathways[1][4].

-

Polymeric Depolymerization : Cellulose first undergoes hydrolysis and depolymerization to form anhydro-cellooligosaccharides, which subsequently cleave into monomeric levoglucosan (AGP)[1][4].

-

Thermal Isomerization : Under sustained thermal stress, the pyranose ring of levoglucosan can undergo isomerization to form the furanose ring of AGF[1][4].

-

Intramolecular Dehydration : When starting directly from D-glucose monomer feedstocks (particularly in aqueous, high-temperature steam environments), AGF is formed via direct intramolecular dehydration between the hydroxyl groups at the C1 and C6 positions[1][5].

Reaction pathways for the pyrolytic formation of AGF.

Experimental Methodology: High-Temperature Steam Pyrolysis

To selectively drive the yield of AGF, traditional dry fast pyrolysis is insufficient due to excessive secondary cracking. The optimal, field-proven methodology utilizes a Continuous Flow Reactor with High-Temperature Steam , as established by Sasaki et al.[5].

Step-by-Step Protocol & Causality

-

Feedstock Preparation : Prepare an aqueous solution of D-glucose.

-

Causality: Water acts as both a solvent and a reactant medium. At subcritical/supercritical boundaries, water stabilizes the ionic transition states required for intramolecular dehydration, suppressing the radical-mediated fragmentation that destroys furanose rings[6].

-

-

Reactor Injection : Inject the solution into a continuous flow reactor at a precise feed rate of 0.5 mL/min[5].

-

Thermal Dehydration : Maintain the reactor at exactly 360 °C at atmospheric pressure[5].

-

Causality: Temperatures below 300 °C fail to provide the activation energy needed for dehydration, causing liquid product yields to plummet. Conversely, temperatures exceeding 400 °C accelerate the secondary cracking of AGF into low-molecular-weight volatiles like furfural and hydroxyacetaldehyde[5].

-

-

Residence Time Control : Calibrate the system for a space-time (residence time) of 0.2 to 0.4 seconds[5].

-

Causality: This extremely brief window is the kinetic "sweet spot." It allows just enough time for the dehydration of glucose to AGF, but is short enough to prevent the thermal degradation of the newly formed bicyclic rings[5].

-

-

Quenching and Condensation : Rapidly quench the effluent using a liquid nitrogen trap[4].

-